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Compound of Interest

Compound Name: Cyclobutanol

Cat. No.: B046151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of cyclobutanol (CsHsO). The data presented is compiled from critically evaluated sources
and is intended to be a valuable resource for researchers, scientists, and professionals in drug
development and other scientific fields where accurate thermodynamic data is crucial. This
document includes quantitative data summarized in structured tables, detailed experimental
methodologies for key thermodynamic parameters, and a visualization of the thermochemical
relationships.

Core Thermodynamic Properties

Cyclobutanol, a four-membered cycloalkanol, possesses unique thermodynamic properties
influenced by its ring strain. Understanding these properties is essential for predicting its
behavior in chemical reactions, assessing its stability, and for computational modeling.

The standard enthalpy of formation (AfH®), Gibbs free energy of formation (AfG°), and enthalpy
of combustion (AcH®) are fundamental parameters that define the energetic landscape of a
molecule.
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Thermodynami

Phase Value Units Reference(s)
c Property

Standard Molar
Enthalpy of Gas -185.4+1.3 kJ/mol [1]
Formation

Standard Molar
Enthalpy of Liquid -239.7+1.2 kJ/mol [1]

Formation

Standard Molar
Gibbs Free

Gas -63.79 kJ/mol [2]
Energy of

Formation

Standard Molar

Enthalpy of Liquid -2522 kJ/mol [1]
Combustion

Heat capacity (Cp) and entropy (S°) are crucial for understanding how the energy of
cyclobutanol changes with temperature and for predicting the spontaneity of reactions.
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Phase

Temperatur
e (K)

Value

Units

Reference(s

)

Molar Heat
Capacity at
Constant

Pressure

Ideal Gas

298.15

103.3

J/mol-K

[1]

Molar Heat
Capacity at
Constant

Pressure

Ideal Gas

500

160.7

J/mol-K

[1]

Molar Heat
Capacity at
Constant

Pressure

Ideal Gas

1000

256.6

J/mol-K

[3]

Standard
Molar

Entropy

Ideal Gas

298.15

321.4

J/mol-K

[4]

The enthalpy of vaporization (AvapH°®) and the normal boiling point are key physical properties

that govern the phase behavior of cyclobutanol.

Property Value Units Reference(s)

Normal Boiling Point 396.15 K [4]

Enthalpy of

Vaporization at 298.15 54.3+0.8 kJ/mol [1]

K

Critical Temperature 598 K [4]

Critical Pressure 6066 kPa [4]
Experimental Protocols
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Accurate determination of thermodynamic properties relies on precise experimental
methodologies. Below are detailed protocols for key experiments cited in the literature for
cyclobutanol and related compounds.

The standard enthalpy of combustion of cyclobutanol can be determined using an isoperibol
bomb calorimeter. This method measures the heat released when a substance is completely
combusted in a constant-volume vessel.

Apparatus:

o Parr model 6200 semiautomatic isoperibol bomb calorimeter or equivalent.
e Parr model 6510 Water Handling System.

¢ High-precision balance (x 0.0001 g).

o Gelatin capsules.

e Benzoic acid (as a standard for calibration).

« Ignition wire.

e High-pressure oxygen source.

Procedure:

o Calorimeter Calibration: The energy equivalent of the calorimeter is determined by
combusting a known mass (approximately 1 g) of benzoic acid. The calorimeter is sealed,
charged with oxygen to approximately 30 atm, and the sample is ignited. The temperature
change of the water jacket is recorded to a precision of 0.0001 °C. The energy equivalent (in
J/°C) is calculated from the known enthalpy of combustion of benzoic acid.

o Sample Preparation: Approximately 0.4 g of liquid cyclobutanol is accurately weighed into a
two-piece gelatin capsule, which is then sealed.[1]

o Combustion: The sealed capsule is placed in the crucible of the bomb calorimeter. A fuse
wire is attached to the electrodes, making contact with the sample. The bomb is sealed and
purged with oxygen, then filled to a pressure of approximately 30 atm.
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o Measurement: The bomb is submerged in a known mass of water in the calorimeter. The
initial temperature is recorded. The sample is ignited, and the temperature is recorded at
regular intervals until a constant final temperature is reached.

o Calculation: The heat released by the combustion of the sample (q_sample) is calculated by
first determining the total heat released (g_total) from the temperature rise and the energy
equivalent of the calorimeter. The heat released by the combustion of the gelatin capsule
and the ignition wire is subtracted from g_total. The molar enthalpy of combustion is then
calculated from g_sample and the number of moles of cyclobutanol combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid
as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

o Asealed flask connected to a pressure sensor and a temperature probe.

o Water baths of various temperatures.

o Data acquisition interface (e.g., Logger Pro).

Procedure:

« A small amount of cyclobutanol is placed in the flask, and the flask is sealed.

o The flask is submerged in a water bath of a known temperature, and the system is allowed to
reach thermal equilibrium.

e The total pressure inside the flask is measured. The initial air pressure in the flask is
subtracted to determine the vapor pressure of the cyclobutanol at that temperature.[5]

e This process is repeated for several different temperatures.

e The natural logarithm of the vapor pressure (In P) is plotted against the reciprocal of the
absolute temperature (1/T).

o According to the Clausius-Clapeyron equation (In P = -AHvap/R * (1/T) + C), the slope of this
plot is equal to -AHvap/R, where R is the ideal gas constant. The enthalpy of vaporization

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b046151?utm_src=pdf-body
https://www.benchchem.com/product/b046151?utm_src=pdf-body
https://www.benchchem.com/product/b046151?utm_src=pdf-body
https://www.bellevuecollege.edu/wp-content/uploads/sites/140/2014/06/Exp6_Vapor_pressure_editGFPS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(AHvap) can then be calculated from the slope of the line.[5]

The enthalpy of formation of cyclobutanol can be derived from the enthalpy of reduction of
cyclobutanone. This involves measuring the heat of reaction of both the ketone and the alcohol
with a powerful reducing agent.

Methodology: The enthalpies of reaction of cyclobutanone and cyclobutanol with lithium
triethylborohydride in triglyme are measured using a reaction calorimeter.[6] The difference
between these two enthalpies of reaction corresponds to the enthalpy of reduction of
cyclobutanone to cyclobutanol.[6]

Reaction Scheme:
e Cyclobutanone + LiB(Cz2Hs)sH — Lithium triethyl(cyclobutoxy)borate
e Cyclobutanol + LiB(CzHs)sH — Lithium triethyl(cyclobutoxy)borate + H2

By applying Hess's Law, the enthalpy of reduction can be used in conjunction with the known
enthalpy of formation of cyclobutanone to calculate the enthalpy of formation of cyclobutanol.

Thermochemical Relationships

The thermodynamic properties of a compound are interconnected. A common way to determine
the standard enthalpy of formation of an organic compound is through its standard enthalpy of
combustion, using a Hess's Law cycle.

Reactants
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Caption: Hess's Law cycle for the enthalpy of formation of cyclobutanol.

This diagram illustrates that the enthalpy of combustion of cyclobutanol is equal to the sum of
the enthalpies of formation of the products minus the enthalpy of formation of cyclobutanol. By
experimentally determining the enthalpy of combustion and using the known standard
enthalpies of formation for carbon dioxide and water, the standard enthalpy of formation of
cyclobutanol can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic
Properties of Cyclobutanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046151#thermodynamic-properties-of-cyclobutanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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